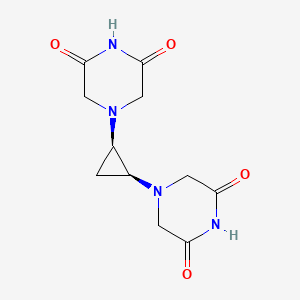
4,4'-(1r,2s)-cyclopropane-1,2-diyldipiperazine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(1,2-Cyclopropanediyl)bis(2,6-piperazinedione) is a chemical compound with the molecular formula C11H14N4O4 and a molecular weight of 266.25 g/mol . This compound features a cyclopropane ring bonded to two piperazinedione groups, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,2-Cyclopropanediyl)bis(2,6-piperazinedione) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropane derivative with piperazine-2,6-dione in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(1,2-Cyclopropanediyl)bis(2,6-piperazinedione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4,4’-(1,2-Cyclopropanediyl)bis(2,6-piperazinedione) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4,4’-(1,2-Cyclopropanediyl)bis(2,6-piperazinedione) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-(1,2-Cyclopropanediyl)bis(2,6-piperazinedione)
- 4,4’-(1,2-Cyclopropanediyl)bis(2,5-piperazinedione)
- 4,4’-(1,2-Cyclopropanediyl)bis(2,4-piperazinedione)
Uniqueness
4,4’-(1,2-Cyclopropanediyl)bis(2,6-piperazinedione) is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
66054-21-5 |
|---|---|
Molekularformel |
C11H14N4O4 |
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
4-[(1R,2S)-2-(3,5-dioxopiperazin-1-yl)cyclopropyl]piperazine-2,6-dione |
InChI |
InChI=1S/C11H14N4O4/c16-8-2-14(3-9(17)12-8)6-1-7(6)15-4-10(18)13-11(19)5-15/h6-7H,1-5H2,(H,12,16,17)(H,13,18,19)/t6-,7+ |
InChI-Schlüssel |
CJRYCXUDTLRXOJ-KNVOCYPGSA-N |
SMILES |
C1C(C1N2CC(=O)NC(=O)C2)N3CC(=O)NC(=O)C3 |
Isomerische SMILES |
C1[C@H]([C@H]1N2CC(=O)NC(=O)C2)N3CC(=O)NC(=O)C3 |
Kanonische SMILES |
C1C(C1N2CC(=O)NC(=O)C2)N3CC(=O)NC(=O)C3 |
Synonyme |
4,4'-(1,2-cyclopropanediyl)bis(2,6-piperazinedione) 4,4'-(1,2-cyclopropanediyl)bis(2,6-piperazinedione), (trans)-isomer cis-4,4'-(1,2-cyclopropanediyl)bis(2,6-piperazinedione) trans-4,4'-(1,2-cyclopropanediyl)bis(2,6-piperazinedione) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















